IL-2-IN-1
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Overview
Description
IL-2-IN-1 is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with trifluoromethyl groups, which are known for their electron-withdrawing properties, enhancing the compound’s stability and reactivity. The presence of the isoxazole ring further contributes to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-2-IN-1 typically involves multiple steps, starting from the preparation of the pyrazole and isoxazole intermediates. The isoxazole ring can be formed through the cyclization of β-keto nitriles with hydroxylamine . The final step involves coupling the pyrazole and isoxazole intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
IL-2-IN-1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide for trifluoromethylation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
IL-2-IN-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of IL-2-IN-1 involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins, while the pyrazole and isoxazole rings facilitate its interaction with various biological pathways . This compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Studied for their antimicrobial properties.
Uniqueness
IL-2-IN-1 is unique due to its combination of trifluoromethyl, pyrazole, and isoxazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12F6N4O2 |
---|---|
Molecular Weight |
418.29 g/mol |
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12F6N4O2/c1-8-14(9(2)29-26-8)15(28)24-10-3-5-11(6-4-10)27-13(17(21,22)23)7-12(25-27)16(18,19)20/h3-7H,1-2H3,(H,24,28) |
InChI Key |
LAHVQXKWWOOVLX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTP3; BTP-3; BTP 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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